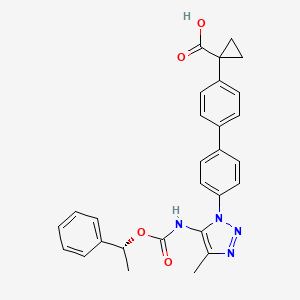
LPA1 receptor antagonist 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lysophosphatidic acid receptor 1 antagonist 1 is a compound that inhibits the activity of the lysophosphatidic acid receptor 1. This receptor is involved in various physiological processes, including cell proliferation, migration, and survival. Lysophosphatidic acid receptor 1 antagonist 1 has shown potential in treating conditions such as idiopathic pulmonary fibrosis and certain types of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lysophosphatidic acid receptor 1 antagonist 1 involves multiple steps, including the formation of key intermediates and their subsequent reactions. One common synthetic route involves the nucleophilic aromatic substitution (SNAr) of chloro-pyridine with sodium methoxide in methanol at room temperature. This reaction yields a high percentage of the desired product .
Industrial Production Methods
Industrial production of lysophosphatidic acid receptor 1 antagonist 1 typically involves large-scale synthesis methods. Optimization of reaction conditions, such as temperature, solvent choice, and reagent concentration, is crucial to maximize yield and purity. Techniques like high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are used to monitor the reaction progress and ensure product quality .
Chemical Reactions Analysis
Types of Reactions
Lysophosphatidic acid receptor 1 antagonist 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Sodium methoxide, potassium tert-butoxide, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
Scientific Research Applications
Lysophosphatidic acid receptor 1 antagonist 1 has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study the role of lysophosphatidic acid receptor 1 in various chemical reactions and pathways.
Biology: It helps in understanding the biological functions of lysophosphatidic acid receptor 1, including its role in cell proliferation, migration, and survival.
Medicine: It has shown potential in treating idiopathic pulmonary fibrosis by inhibiting fibroblast activation and collagen production.
Industry: It is used in the development of new therapeutic agents and drug delivery systems.
Mechanism of Action
Lysophosphatidic acid receptor 1 antagonist 1 exerts its effects by binding to the lysophosphatidic acid receptor 1 and inhibiting its activity. This receptor is involved in various signaling pathways that regulate cell proliferation, migration, and survival. By blocking the receptor, lysophosphatidic acid receptor 1 antagonist 1 can reduce fibroblast activation, collagen production, and other processes associated with diseases like idiopathic pulmonary fibrosis and cancer .
Comparison with Similar Compounds
Lysophosphatidic acid receptor 1 antagonist 1 is unique compared to other similar compounds due to its high potency and selectivity for lysophosphatidic acid receptor 1. Similar compounds include:
BMS-986020: Another lysophosphatidic acid receptor 1 antagonist that has shown efficacy in treating idiopathic pulmonary fibrosis.
These compounds share similar mechanisms of action but may differ in their pharmacokinetic properties, potency, and selectivity .
Properties
IUPAC Name |
1-[4-[4-[4-methyl-5-[[(1R)-1-phenylethoxy]carbonylamino]triazol-1-yl]phenyl]phenyl]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O4/c1-18-25(29-27(35)36-19(2)20-6-4-3-5-7-20)32(31-30-18)24-14-10-22(11-15-24)21-8-12-23(13-9-21)28(16-17-28)26(33)34/h3-15,19H,16-17H2,1-2H3,(H,29,35)(H,33,34)/t19-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQUHYSYFWQRMF-LJQANCHMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=N1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4(CC4)C(=O)O)NC(=O)OC(C)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(N(N=N1)C2=CC=C(C=C2)C3=CC=C(C=C3)C4(CC4)C(=O)O)NC(=O)O[C@H](C)C5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-cyclohexyl-7-[[2-methoxyethyl(methyl)amino]methyl]-N-methyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide;methane](/img/structure/B10787976.png)
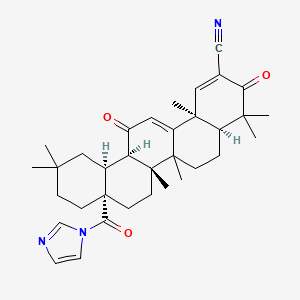
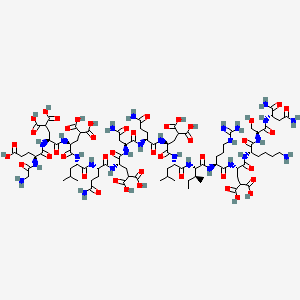
![6,9a,11a-trimethyl-7-oxo-N-[2-(trifluoromethyl)phenyl]-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxamide](/img/structure/B10787999.png)
![4-[(2R)-2-(3-cyclopentyloxy-4-methoxyphenyl)-2-phenylethyl]pyridine;hydrochloride](/img/structure/B10788001.png)
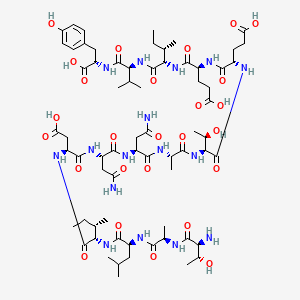
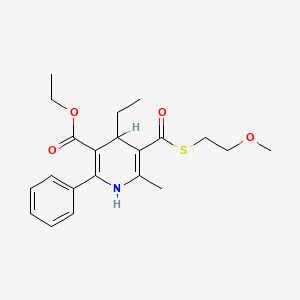
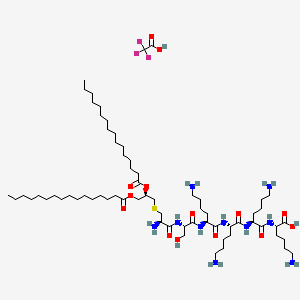
![N-[6-(4-butanoyl-5-methylpyrazol-1-yl)pyridazin-3-yl]-5-chloro-1-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]indole-3-carboxamide;hydrochloride](/img/structure/B10788022.png)
![(9aR,11aS)-6,9a,11a-trimethyl-7-oxo-N-[2-(trifluoromethyl)phenyl]-2,3,3a,3b,4,5,5a,9b,10,11-decahydro-1H-indeno[5,4-f]quinoline-1-carboxamide](/img/structure/B10788035.png)
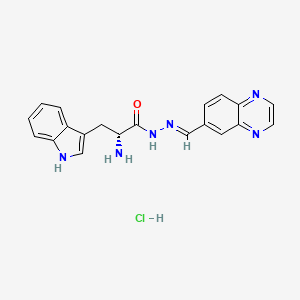
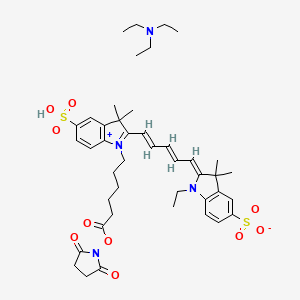
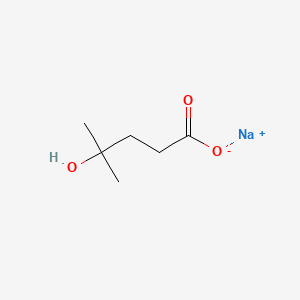
![(2R)-2-amino-3-(1H-indol-3-yl)-N-[(Z)-quinoxalin-6-ylmethylideneamino]propanamide;hydrochloride](/img/structure/B10788075.png)
